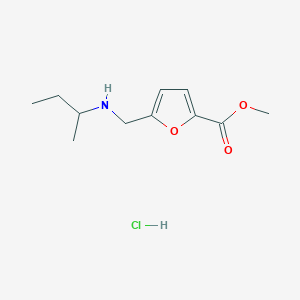
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a benzodioxine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate hydrazonoyl halides in the presence of a base such as triethylamine.
Formation of the Benzodioxine Moiety: The benzodioxine structure is usually prepared through a cyclization reaction involving catechol derivatives and appropriate dihalides under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the benzodioxine moiety using a carboxylation reaction, often facilitated by coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticonvulsant properties.
Biological Research: The compound is used to investigate the biological pathways involved in its antimicrobial activity.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death . In the case of its anticonvulsant activity, the compound is believed to modulate neurotransmitter release by interacting with specific ion channels in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both the thiadiazole and benzodioxine moieties, which confer distinct biological activities not commonly found in other similar compounds . This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-14-15-12(19-7)13-11(16)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,10H,6H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMZJEPIWQZBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3942433.png)

![[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone](/img/structure/B3942444.png)
![3-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3942453.png)
![6-[(4-acetylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B3942476.png)


![2-(3-fluorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3942487.png)
![17-(3-methoxypropyl)-3,10,17-triazahexacyclo[13.6.2.0^{2,10}.0^{4,9}.0^{12,22}.0^{19,23}]tricosa-1(21),2,4(9),5,7,12,14,19,22-nonaene-11,16,18-trione](/img/structure/B3942493.png)
![3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3942504.png)
![1,5-diphenyl-3-(phenylcarbonyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3942507.png)
